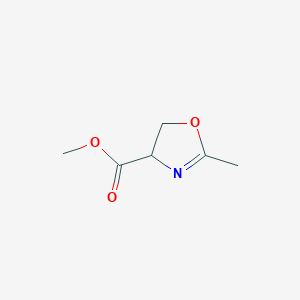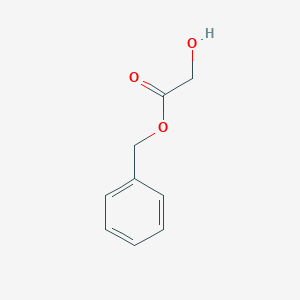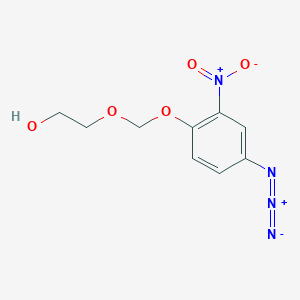
4-Azido-2-nitrophenyl polyethylene glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-nitrophenyl polyethylene glycol (ANPPG) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ANPPG is a water-soluble reagent that can be used for the modification of biomolecules, such as proteins, peptides, and nucleic acids.
Wirkmechanismus
4-Azido-2-nitrophenyl polyethylene glycol works by forming a covalent bond with biomolecules through the azide group. The azide group is reactive and can undergo a cycloaddition reaction with alkynes or alkenes under mild conditions. This reaction produces a triazole linkage, which is stable and bioorthogonal. The bioorthogonal nature of the triazole linkage allows for the selective labeling and detection of modified biomolecules in complex biological systems.
Biochemische Und Physiologische Effekte
4-Azido-2-nitrophenyl polyethylene glycol has been shown to have minimal effects on the biochemical and physiological properties of modified biomolecules. The PEG moiety of 4-Azido-2-nitrophenyl polyethylene glycol provides a hydrophilic and biocompatible surface that minimizes non-specific binding and immunogenicity. The triazole linkage is stable and does not interfere with the function of modified biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
4-Azido-2-nitrophenyl polyethylene glycol has several advantages for lab experiments. It is water-soluble and can be easily dissolved in aqueous solutions, which is ideal for biological systems. It is also stable and can be stored for long periods of time without degradation. 4-Azido-2-nitrophenyl polyethylene glycol is versatile and can be used for the modification of a wide range of biomolecules. However, 4-Azido-2-nitrophenyl polyethylene glycol also has some limitations. The reaction conditions for 4-Azido-2-nitrophenyl polyethylene glycol modification can be sensitive, requiring careful optimization. The yield of 4-Azido-2-nitrophenyl polyethylene glycol modification can vary depending on the biomolecule and reaction conditions. The cost of 4-Azido-2-nitrophenyl polyethylene glycol can also be a limiting factor for some experiments.
Zukünftige Richtungen
4-Azido-2-nitrophenyl polyethylene glycol has several potential future directions for scientific research. One potential direction is the development of new applications for 4-Azido-2-nitrophenyl polyethylene glycol in the field of bioconjugation. 4-Azido-2-nitrophenyl polyethylene glycol could be used for the modification of biomolecules for therapeutic purposes, such as drug delivery or targeted therapy. Another potential direction is the optimization of 4-Azido-2-nitrophenyl polyethylene glycol modification conditions for specific biomolecules. This could improve the yield and efficiency of 4-Azido-2-nitrophenyl polyethylene glycol modification, making it a more widely used reagent in scientific research. Finally, the development of new bioorthogonal linkages could expand the scope of 4-Azido-2-nitrophenyl polyethylene glycol modification and improve the specificity and selectivity of modified biomolecules.
Synthesemethoden
4-Azido-2-nitrophenyl polyethylene glycol can be synthesized by the reaction of 4-nitrophenyl chloroformate with polyethylene glycol (PEG) in the presence of sodium azide. The reaction produces 4-Azido-2-nitrophenyl polyethylene glycol as the main product, along with some by-products. The purity of 4-Azido-2-nitrophenyl polyethylene glycol can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-nitrophenyl polyethylene glycol has been widely used in scientific research as a crosslinking reagent for the modification of biomolecules. It can be used to conjugate proteins, peptides, and nucleic acids with other molecules, such as fluorescent dyes, biotin, and drugs. This enables the visualization, purification, and targeting of specific biomolecules in biological systems.
Eigenschaften
CAS-Nummer |
140842-24-6 |
|---|---|
Produktname |
4-Azido-2-nitrophenyl polyethylene glycol |
Molekularformel |
C9H10N4O5 |
Molekulargewicht |
254.2 g/mol |
IUPAC-Name |
2-[(4-azido-2-nitrophenoxy)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O5/c10-12-11-7-1-2-9(8(5-7)13(15)16)18-6-17-4-3-14/h1-2,5,14H,3-4,6H2 |
InChI-Schlüssel |
RCPNSRCFTZOOIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Synonyme |
4-azido-2-nitrophenyl PEG 4-azido-2-nitrophenyl polyethylene glycol ANP-PEG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




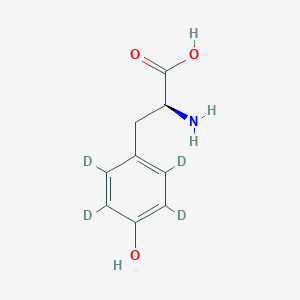
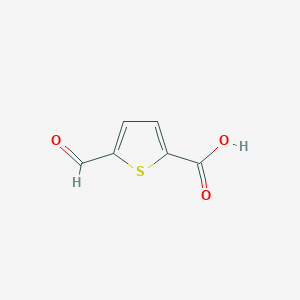
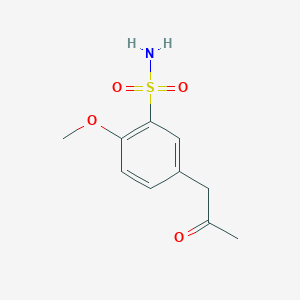

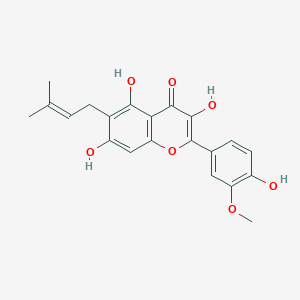
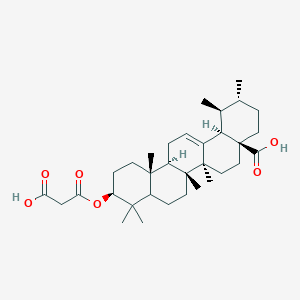
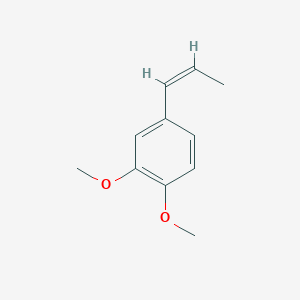
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

